

Application Notes and Protocols: Reductive Amination of Ketones with Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triacetoxyborohydride*

Cat. No.: *B8407120*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

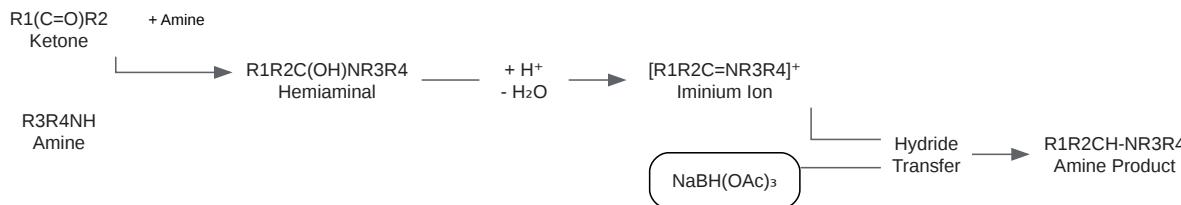
Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a ketone and an amine into a more substituted amine, is fundamental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and amine, which is then reduced *in situ* to the corresponding amine.

The choice of reducing agent is critical for the success of a reductive amination. An ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting ketone. Sodium **triacetoxyborohydride**, $\text{NaBH}(\text{OAc})_3$, has emerged as a superior reagent for this transformation due to its mildness, selectivity, and broad functional group tolerance.^{[1][2]} Unlike stronger reducing agents like sodium borohydride (NaBH_4), which can readily reduce the starting ketone, or the toxic sodium cyanoborohydride (NaBH_3CN), $\text{NaBH}(\text{OAc})_3$ offers a safer and often more efficient alternative.^[2]

These application notes provide a comprehensive overview and detailed protocols for the reductive amination of ketones using sodium **triacetoxyborohydride**.

Advantages of Sodium Triacetoxyborohydride

Sodium **triacetoxyborohydride** offers several distinct advantages for the reductive amination of ketones:


- Mild and Selective: It is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than the starting ketone, minimizing the formation of alcohol byproducts.[1][2][3] The steric and electron-withdrawing effects of the acetoxy groups stabilize the boron-hydrogen bond, moderating its reactivity.[1]
- Broad Substrate Scope: The reagent is effective for a wide range of ketones, including aliphatic, cyclic, and some bicyclic ketones, as well as various primary and secondary amines.[4][5][6] It is particularly advantageous for reactions involving weakly basic amines.[4][5][6]
- Excellent Functional Group Tolerance: $\text{NaBH}(\text{OAc})_3$ is compatible with a variety of sensitive functional groups that might be reduced by harsher reagents. These include esters, amides, nitriles, nitro groups, and carbon-carbon multiple bonds.[1][7] Acid-sensitive groups like ketals are also generally unaffected under standard conditions.[7][4]
- Convenient One-Pot Procedure: The reaction can be conveniently performed as a one-pot procedure where the ketone, amine, and reducing agent are mixed together, simplifying the experimental setup and workflow.[1][2]
- Safety: It is a safer alternative to sodium cyanoborohydride, as it does not produce toxic cyanide waste.[2][8]

Reaction Mechanism

The reductive amination of a ketone with an amine using sodium **triacetoxyborohydride** proceeds through a two-step sequence within a single pot:

- Iminium Ion Formation: The ketone reacts with the amine to form a hemiaminal intermediate. Under the reaction conditions, which are often slightly acidic, the hemiaminal readily dehydrates to form an iminium ion. The presence of a stoichiometric amount of acetic acid can catalyze this step.[1]

- Hydride Reduction: The sodium **triacetoxylborohydride** then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

[Click to download full resolution via product page](#)

Caption: Mechanism of reductive amination.

Experimental Protocols

General Considerations

- Solvents: 1,2-Dichloroethane (DCE) is the preferred solvent for many reductive aminations with NaBH(OAc)₃, as reactions are generally faster.^{[1][7]} Tetrahydrofuran (THF) and acetonitrile are also commonly used.^[7] Aprotic solvents are generally favored as NaBH(OAc)₃ is water-sensitive.^{[2][9]}
- Stoichiometry: Typically, the ketone is the limiting reagent. A slight excess of the amine (1.05-1.2 equivalents) is often used.^[10] The sodium **triacetoxylborohydride** is used in excess, commonly 1.5 to 2.0 equivalents.^[4]
- Catalyst: For reactions involving ketones, the addition of one equivalent of acetic acid can be beneficial and is often included in standard protocols to facilitate iminium ion formation.^{[1][7]}
^[4]
- Temperature: Most reactions are carried out at room temperature.
- Work-up: A typical work-up involves quenching the reaction with an aqueous base, such as sodium bicarbonate or sodium hydroxide solution, followed by extraction of the product with an organic solvent.

Protocol 1: Reductive Amination of an Alicyclic Ketone with a Primary Amine

This protocol describes the reaction of cyclohexanone with benzylamine.

Materials:

- Cyclohexanone
- Benzylamine
- Sodium **triacetoxyborohydride** ($\text{NaBH}(\text{OAc})_3$)
- Glacial Acetic Acid
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), benzylamine (1.1 eq), and 1,2-dichloroethane (to make a ~0.5 M solution with respect to the ketone).
- Add glacial acetic acid (1.0 eq) to the mixture and stir for 20-30 minutes at room temperature.
- Add sodium **triacetoxyborohydride** (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.

- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of a Ketone with a Secondary Amine

This protocol details the reaction of 4-tert-butylcyclohexanone with morpholine.

Materials:

- 4-tert-Butylcyclohexanone
- Morpholine
- Sodium **triacetoxyborohydride** ($\text{NaBH}(\text{OAc})_3$)
- Glacial Acetic Acid
- Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate

- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a flask, dissolve 4-tert-butylcyclohexanone (1.0 eq) and morpholine (1.2 eq) in THF (to a concentration of ~0.5 M of the ketone).
- Add glacial acetic acid (1.0 eq) and allow the mixture to stir at room temperature for 30 minutes.
- Carefully add sodium **triacetoxylborohydride** (1.6 eq) in portions to the stirring solution.
- Let the reaction stir at room temperature overnight, or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the product into ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent in vacuo to obtain the crude product, which can be further purified if needed.

Data Presentation

The following tables summarize typical yields for the reductive amination of various ketones with different amines using sodium **triacetoxylborohydride**.

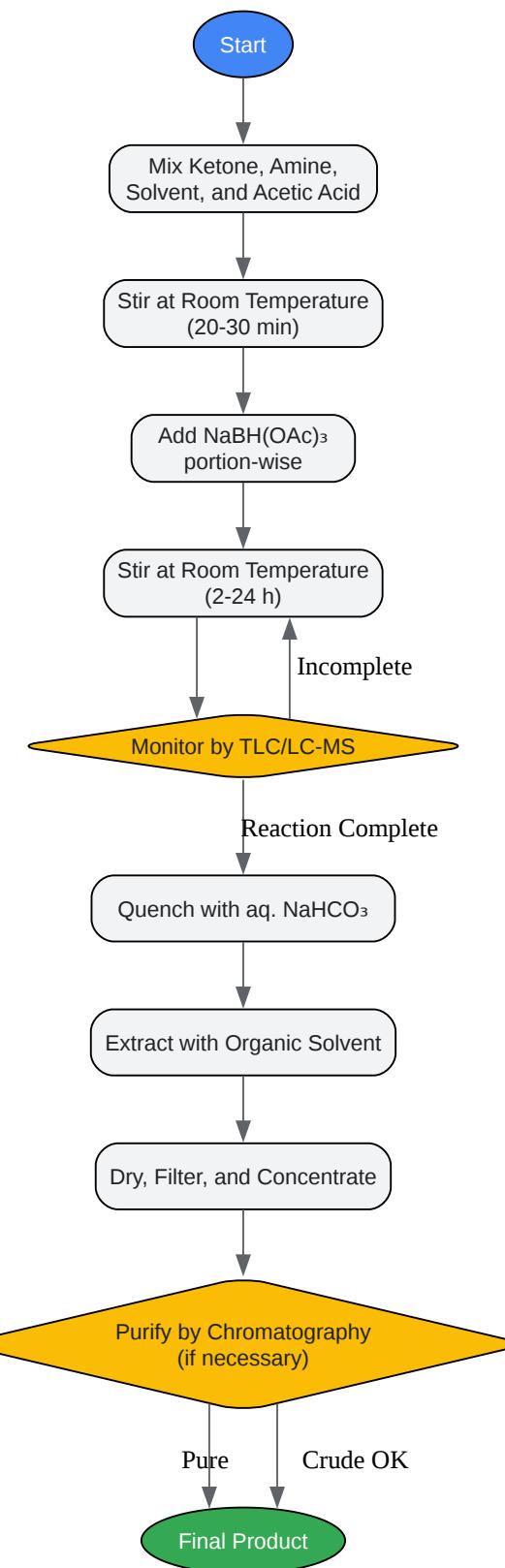
Table 1: Reductive Amination of Cyclic Ketones

Ketone	Amine	Product	Yield (%)	Reference
Cyclobutanone	Morpholine	N-Cyclobutylmorpholine	96	[4]
Cyclopentanone	Aniline	N-Phenylcyclopentylamine	95	[4]
Cyclohexanone	Benzylamine	N-Benzylcyclohexylamine	96	[4]
Cycloheptanone	Cyclohexylamine	N-Cycloheptylcyclohexylamine	88	[8]
β-Tetralone	Aniline	N-Phenyl-β-tetralinylamine	96	[4]

Table 2: Reductive Amination of Acyclic and Bicyclic Ketones

Ketone	Amine	Product	Yield (%)	Reference
2-Butanone	Methyl glycinate	Methyl N-(2-butyl)glycinate	90	[4]
Acetone	p-Nitroaniline	N-Isopropyl-p-nitroaniline	85	[11]
Camphor	Benzylamine	N-Benzylbornylamine	95	[4]
Norcamphor	Morpholine	N-(2-Norbornyl)morpholine	96	[4]

Scope and Limitations


While $\text{NaBH}(\text{OAc})_3$ is a highly versatile reagent, there are some limitations to its application in reductive aminations:

- Aromatic and Unsaturated Ketones: The reaction is often sluggish or ineffective with aromatic ketones (e.g., acetophenone) and α,β -unsaturated ketones.[7][11]
- Steric Hindrance: Severely sterically hindered ketones or amines may react very slowly or not at all.[7][11]
- Dialkylation: In reactions with some aldehydes and primary amines, dialkylation to form a tertiary amine can be a side reaction. In such cases, a stepwise procedure of first forming the imine followed by reduction with NaBH_4 can be a better alternative.[7]

Troubleshooting and Optimization

- Slow or Incomplete Reactions: If a reaction is sluggish, consider switching the solvent to DCE from THF, as reactions are often faster in DCE.[7] The addition of acetic acid is crucial for ketone aminations. For very slow reactions, a slight excess of the amine and the reducing agent may be beneficial.[10]
- Side Product Formation: If reduction of the ketone to the corresponding alcohol is observed, it may indicate that the iminium ion formation is slow. Ensure that acetic acid is present for ketone reactions.
- Difficult Work-up: Emulsions can sometimes form during the aqueous work-up. The addition of brine can help to break up emulsions.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for reductive amination.

Conclusion

Sodium **triacetoxyborohydride** is a mild, selective, and highly effective reagent for the reductive amination of a wide variety of ketones. Its operational simplicity, broad functional group compatibility, and enhanced safety profile make it the reagent of choice for many applications in academic and industrial research, particularly in the field of drug development. The protocols and data presented herein provide a solid foundation for the successful application of this important synthetic transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method _Chemicalbook [chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Reductive Amination of Ketones with Sodium Triacetoxyborohydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8407120#reductive-amination-of-ketones-with-sodium-triacetoxyborohydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com